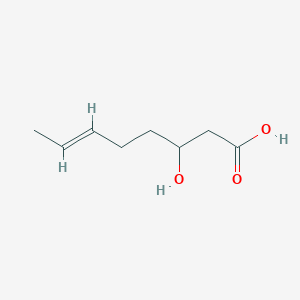

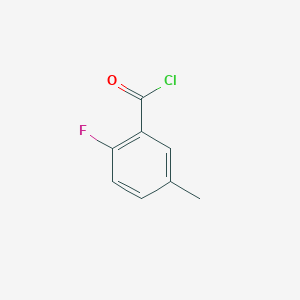

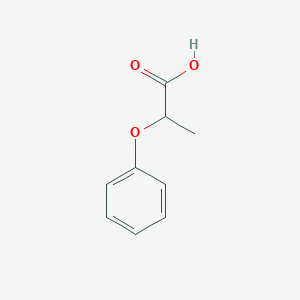

2,3,5-Trichloro-6-hydroxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

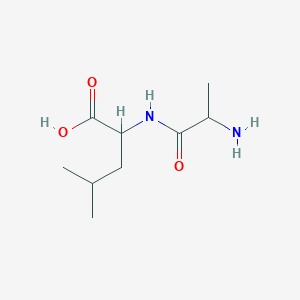

2,3,5-Trichloro-6-hydroxybenzaldehyde is a chlorinated benzaldehyde derivative with potential interest in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related chlorinated benzaldehydes and other substituted benzaldehydes, which can be useful in understanding the properties and potential reactions of 2,3,5-Trichloro-6-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of chlorinated benzaldehydes typically involves the introduction of chlorine atoms into the benzaldehyde framework. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was achieved by reacting 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This suggests that similar strategies could be employed for synthesizing 2,3,5-Trichloro-6-hydroxybenzaldehyde, possibly starting from a hydroxybenzaldehyde precursor and introducing chlorine atoms through halogenation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is characterized by the presence of chlorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the X-ray analysis of the synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde confirmed its structure . The presence of chlorine atoms can affect the planarity of the benzaldehyde ring and the electron distribution, which in turn can influence the reactivity of the compound.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in various chemical reactions due to the presence of both the aldehyde functional group and the electron-withdrawing chlorine atoms. For example, the synthesis of thiobenzaldehydes involved reactions with organometallic reagents, which could also be applicable to 2,3,5-Trichloro-6-hydroxybenzaldehyde, considering its structural similarity . The reactivity of the aldehyde group towards nucleophiles might be altered by the electron-withdrawing effect of the chlorine atoms, potentially leading to different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by the substituents on the aromatic ring. The presence of chlorine atoms increases the compound's molecular weight and can affect its boiling point, melting point, and solubility . The spectroscopic studies of related compounds provide valuable information about the electronic environment of the aldehyde group and the overall molecular conformation . The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes offers insights into the electronic effects of chlorine substituents on the chemical shifts of the hydrogen and carbon atoms in the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Research conducted by Laroum et al. (2019) highlights the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones using aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3. This process underscores the importance of aromatic aldehydes in facilitating the production of compounds with notable biological and medicinal properties. The study provides a comprehensive overview of utilizing these aldehydes as intermediates for synthesizing various heterocycles, demonstrating the vast potential of 2,3,5-Trichloro-6-hydroxybenzaldehyde in organic synthesis and chemical transformations Laroum et al., 2019.

Environmental Remediation

Another significant application area is in environmental science, where compounds containing phenolic hydroxyl groups, similar to 2,3,5-Trichloro-6-hydroxybenzaldehyde, are studied for their reactivity and potential in remediation processes. For instance, Haman et al. (2015) discuss the behavior of parabens, which share functional similarities with 2,3,5-Trichloro-6-hydroxybenzaldehyde, in aquatic environments. These compounds, due to their phenolic structure, can react readily with free chlorine, leading to the formation of halogenated by-products. Such studies are crucial for understanding the environmental fate and transformation of chemical compounds and for developing strategies to mitigate pollution Haman et al., 2015.

Catalytic Oxidation and Polymerization

Furthermore, the work of Tarabanko and Tarabanko (2017) on the catalytic oxidation of lignins into aromatic aldehydes provides insight into the utility of 2,3,5-Trichloro-6-hydroxybenzaldehyde in producing valuable chemicals from renewable resources. This review discusses the process trends and development prospects of converting lignins to vanillin and syringaldehyde, highlighting the potential of utilizing aromatic aldehydes in green chemistry and sustainable industrial processes Tarabanko & Tarabanko, 2017.

Safety And Hazards

While specific safety and hazard information for 2,3,5-Trichloro-6-hydroxybenzaldehyde is not available, similar compounds advise against food, drug, pesticide, or biocidal product use . They also recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

2,3,5-trichloro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRVYDUIKGEEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336012 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-6-hydroxybenzaldehyde | |

CAS RN |

23602-65-5 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)